N-(2,1,3-benzothiadiazol-4-yl)-2,6-dimethoxybenzamide
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Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-2,6-dimethoxybenzamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is part of the benzothiadiazole family, which is known for its electron-accepting capabilities and is often used in the development of optoelectronic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2,6-dimethoxybenzamide typically involves the reaction of 2,1,3-benzothiadiazole derivatives with 2,6-dimethoxybenzoic acid or its derivatives. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include continuous flow reactors and automated synthesis systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzothiadiazole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)-2,6-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials, particularly in the field of organic electronics.
Mechanism of Action
The exact mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2,6-dimethoxybenzamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes involved in cellular processes. For instance, in cancer research, the compound may inhibit the activity of enzymes that promote cancer cell growth and induce apoptosis (programmed cell death) in these cells.
Comparison with Similar Compounds
N-(2,1,3-benzothiadiazol-4-yl)-2,6-dimethoxybenzamide can be compared with other benzothiadiazole derivatives:
N-(2,1,3-benzothiadiazol-4-yl)-4-(benzyloxy)benzamide: This compound has similar structural features but different substituents, which may affect its photophysical properties and applications.
N,N’-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine: This derivative is used in coordination chemistry and has unique coordination modes with metal ions.
The uniqueness of this compound lies in its specific substituents, which can influence its electronic properties and make it suitable for particular applications in optoelectronics and medicinal chemistry.
Properties
Molecular Formula |
C15H13N3O3S |
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Molecular Weight |
315.3 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C15H13N3O3S/c1-20-11-7-4-8-12(21-2)13(11)15(19)16-9-5-3-6-10-14(9)18-22-17-10/h3-8H,1-2H3,(H,16,19) |
InChI Key |
LENLLXWZOZMYBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC3=NSN=C32 |
Origin of Product |
United States |
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